molecular formula C9H19N3O B117267 3-(4-Acetylpiperazinyl)propanamine CAS No. 141516-24-7

3-(4-Acetylpiperazinyl)propanamine

Cat. No. B117267
M. Wt: 185.27 g/mol
InChI Key: RSXHTKGIQPDYQI-UHFFFAOYSA-N
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Description

3-(4-Acetylpiperazinyl)propanamine is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(4-Acetylpiperazinyl)propanamine consists of 9 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Acetylpiperazinyl)propanamine include a density of 1.043±0.06 g/cm3 and a boiling point of 335.2±37.0 °C .

Scientific Research Applications

Antiproliferative Properties

A study by Ye et al. (2017) identified a propanamide analogue similar to 3-(4-Acetylpiperazinyl)propanamine in mangrove Streptomyces sp. This compound exhibited antiproliferative effects against human glioma cells, highlighting its potential in cancer research (Ye, Chai, Lian, & Zhang, 2017).

DNA Interaction and Cancer Treatment Potential

Baş et al. (2019) synthesized derivatives of 3-(4-Acetylpiperazinyl)propanamine and found them to exhibit DNA binding and cleaving activities. These compounds also showed inhibitory effects on topoisomerase enzymes and cytotoxicity against various carcinoma cell lines, suggesting a potential role in cancer therapy (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Antibacterial and Antimycotic Properties

Baranovskyi et al. (2018) researched arylsubstituted halogen(thiocyanato)amides containing the 4-Acetylphenyl fragment, related to 3-(4-Acetylpiperazinyl)propanamine. They discovered significant antibacterial and antifungal activities in the synthesized compounds (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

properties

IUPAC Name

1-[4-(3-aminopropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXHTKGIQPDYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588589
Record name 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

CAS RN

141516-24-7
Record name 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone
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